molecular formula C17H17N5O2 B6528839 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide CAS No. 946211-79-6

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide

Cat. No. B6528839
CAS RN: 946211-79-6
M. Wt: 323.35 g/mol
InChI Key: ABSHYESPZQMQST-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It’s a derivative of [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole .


Synthesis Analysis

The synthesis of similar compounds involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .


Molecular Structure Analysis

The structure of this compound and similar compounds has been analyzed using various techniques. For example, the crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole derivatives were evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the IR spectrum of a similar compound showed two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Applications

Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Antifungal Applications

Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole, and so on .

Enzyme Inhibitors

Triazolothiadiazine and its derivatives, which include the compound , have been found to have diverse pharmacological activities, including acting as enzyme inhibitors. These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

Triazolothiadiazine and its derivatives also have potential as antitubercular agents .

Hydrogen Bond Donor/Acceptor

The carbonyl and amine groups in the carboxamide function of the compound act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively. This behavior enhances the biological activity of the compound .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of the urease enzyme, which is a virulence factor in urease-positive microorganisms . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .

properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(13-6-7-13)18-10-11-24-15-9-8-14-19-20-16(22(14)21-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSHYESPZQMQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide

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